3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpyrazine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-3-5(7(11)12)10-4(2)6(9-3)8(13)14/h1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHHZKDJQVMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dimethylpyrazine 2,5 Dicarboxylic Acid and Its Chemical Derivatives
Regioselective Oxidation Strategies
Regioselective oxidation is crucial for converting specific methyl groups on a pyrazine (B50134) ring into carboxylic acids while leaving others intact. The choice of oxidizing agent and reaction conditions determines the success and yield of these transformations.
Oxidation of 2,3,5,6-Tetramethylpyrazine (B1682967) using Selenium Dioxide and Silver Nitrate (B79036)
A highly efficient and effective route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. rsc.orgresearchgate.net This method utilizes selenium dioxide in the presence of silver nitrate, which facilitates the selective oxidation of two of the four methyl groups, resulting in high yields of the desired dicarboxylic acid hydrate (B1144303). rsc.orgresearchgate.net
The reaction is typically performed by preparing a suspension of 2,3,5,6-tetramethylpyrazine and selenium dioxide in an ethanol-water mixture. researchgate.net A solution of silver nitrate is added, followed by the dropwise addition of sodium hydroxide (B78521) solution. researchgate.net The mixture is stirred for an extended period, typically around two days, allowing the oxidation to proceed. researchgate.net The work-up process involves removing the ethanol (B145695), filtering out silver oxide and silver byproducts, and extracting unreacted starting material. researchgate.net The aqueous solution is then acidified to a pH of 2.0, which causes the dicarboxylic acid product to precipitate. researchgate.net Recrystallization from dilute hydrochloric acid yields the pure product with reported yields as high as 84%. researchgate.net
| Parameter | Condition | Source(s) |
| Starting Material | 2,3,5,6-Tetramethylpyrazine | rsc.orgresearchgate.net |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | rsc.orgresearchgate.net |
| Co-reagent | Silver Nitrate (AgNO₃) | rsc.orgresearchgate.net |
| Solvent | Ethanol/Water | researchgate.net |
| Base | Sodium Hydroxide (NaOH) | researchgate.net |
| Reaction Time | ~48 hours | researchgate.net |
| Work-up | Filtration, Extraction, Acidification (pH 2.0) | researchgate.net |
| Yield | 84% | researchgate.net |
Oxidation of 2,5-Dimethylpyrazine (B89654) and Related Precursors
The oxidation of 2,5-dimethylpyrazine serves as a pathway to other pyrazine carboxylic acids. Depending on the oxidizing agent and conditions, different products can be obtained. The oxidation of 2,5-dimethylpyrazine with selenium dioxide is a known method for preparing pyrazine-2,5-dicarboxylic acid, where both methyl groups are converted to carboxylic acids. nih.govproquest.com
Alternatively, using a controlled amount of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can lead to the mono-oxidation product. google.com A one-step process using KMnO₄ in the presence of an inhibitor allows for the synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. google.com
While direct oxidation of 2,5-dimethylpyrazine does not yield the 3,6-dimethyl isomer, a related synthetic strategy starting from acetoacetic acid derivatives provides a convenient route to 3,6-disubstituted pyrazine-2,5-dicarboxylic acid derivatives. tandfonline.com This method relies on the oxidative condensation of 2-aminoacetoacetate intermediates. tandfonline.comtandfonline.com For instance, the spontaneous autoxidation of ethyl 2-aminoacetoacetate is reported to produce diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate as a byproduct. tandfonline.com
| Precursor | Oxidizing Agent(s) | Product | Source(s) |
| 2,5-Dimethylpyrazine | Selenium Dioxide | Pyrazine-2,5-dicarboxylic acid | nih.govproquest.com |
| 2,5-Dimethylpyrazine | Potassium Permanganate | 5-Methylpyrazine-2-carboxylic acid | google.com |
| Ethyl 2-aminoacetoacetate | Air (Autoxidation) | Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | tandfonline.com |
Oxidation of Dicarbaldehyde Intermediates
The regioselective oxidation of tetramethylpyrazine to dicarboxylic acid can be challenging to control, and the reaction may sometimes yield aldehyde intermediates. researchgate.net The formation of 3,6-dimethylpyrazine-2,5-dicarbaldehyde represents a partial oxidation state. This dicarbaldehyde can then be isolated and subjected to a subsequent oxidation step to yield the final this compound. rsc.org This two-step approach allows for greater control over the synthesis and purification of the final product. The conversion of the aldehyde functional groups to carboxylic acids is a standard transformation in organic synthesis and can be achieved using a variety of mild oxidizing agents to ensure high conversion without affecting the pyrazine ring or the remaining methyl groups.
Derivatization through Esterification and Amidation Reactions
The carboxylic acid groups of this compound are versatile functional handles that allow for further chemical modification. Esterification and amidation are common derivatization reactions used to synthesize a wide range of functional molecules.
Synthesis of Dimethyl 3,6-Dimethylpyrazine-2,5-dicarboxylate
The conversion of this compound to its corresponding dimethyl ester is a key derivatization. This is typically achieved through Fischer esterification. nih.gov The process involves refluxing the dicarboxylic acid in a large excess of absolute methanol (B129727), which acts as both the solvent and the reagent. nih.gov A catalytic amount of a strong acid, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by methanol. nih.gov The reaction is driven to completion by the large excess of alcohol. After an extended reflux period, typically until a clear solution is obtained, the mixture is cooled to allow the crystalline diester product to form. nih.gov This method is effective, providing high yields of dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate. nih.gov
| Reaction | Reagents | Conditions | Yield | Source(s) |
| Esterification | This compound, Methanol, Sulfuric Acid (cat.) | Reflux (~9 hours) | 90% (for analogue) | nih.gov |
Preparation of Pyrazine-2,5-dicarboxamide Derivatives
Pyrazine-2,5-dicarboxamide derivatives are synthesized from the corresponding diester, such as dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate. nih.gov A common method involves the direct aminolysis of the ester. In a typical procedure, the diester is refluxed with an excess of the desired amine in a suitable solvent like methanol. nih.gov For example, reacting dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate with 2-(aminomethyl)pyridine in refluxing methanol for approximately 55 hours results in the formation of the corresponding N,N'-bis(pyridin-2-ylmethyl)-3,6-dimethylpyrazine-2,5-dicarboxamide. nih.gov The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration, with reported yields being as high as 90%. nih.gov This direct amidation of the ester provides a straightforward route to a variety of dicarboxamide derivatives. nih.govtandfonline.com
| Starting Material | Reagent | Conditions | Product | Yield | Source(s) |
| Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | 2-(aminomethyl)pyridine | Methanol, Reflux (55 hours) | N,N'-bis(pyridin-2-ylmethyl)-3,6-dimethylpyrazine-2,5-dicarboxamide | 90% | nih.gov |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The academic synthesis of this compound has evolved from lengthy, multi-step historical methods to more efficient, high-yield routes. A notable advancement involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. This method provides a significant improvement over previous synthetic strategies, which were often hampered by their complexity and less satisfactory yields. researchgate.net
An efficient, optimized protocol for this synthesis has been reported, achieving a high yield of 84%. researchgate.net The reaction employs selenium dioxide and silver nitrate to oxidize the methyl groups on the pyrazine ring. The optimization of this process hinges on specific reaction parameters, including stoichiometry, solvent systems, reaction time, and pH control during product isolation.
The process begins with the careful combination of 2,3,5,6-tetramethylpyrazine and selenium dioxide. researchgate.net A solution of silver nitrate in water is then introduced, followed by the dropwise addition of sodium hydroxide over a 20-minute period while stirring rapidly. researchgate.net To prevent photochemical degradation, the reaction vessel is shielded from light. The mixture is stirred for an extended period, typically two days, to ensure the reaction proceeds to completion. researchgate.net The successful outcome of this synthesis demonstrates an effective optimization compared to prior, less efficient routes. researchgate.net
Table 1: Optimized Reaction Parameters for the Synthesis of this compound Hydrate
| Parameter | Condition |
|---|---|
| Starting Material | 2,3,5,6-Tetramethylpyrazine |
| Oxidizing Agents | Selenium dioxide, Silver nitrate |
| Solvent | Ethanol / Water |
| Base | 1 M Sodium Hydroxide (NaOH) |
| Reaction Time | 2 days |
| Key Step | Dropwise addition of NaOH |
| Protection | Flask covered with aluminum foil |
| Final Yield | 84% |
Purification Techniques for Research-Grade this compound and its Derivatives
Achieving research-grade purity for this compound necessitates a multi-step purification process following its synthesis. The primary goal is to remove unreacted starting materials, inorganic salts, and other byproducts. The purification strategy combines extraction, filtration, and recrystallization techniques to isolate the high-purity final product. researchgate.net
Following the initial reaction, the ethanol solvent is removed, typically via rotary evaporation. The remaining aqueous mixture is then filtered to eliminate solid byproducts such as silver (Ag) and silver(I) oxide (Ag₂O). The collected solid residue is washed with additional sodium hydroxide solution and water to ensure complete recovery of the soluble product salt. researchgate.net
The combined aqueous filtrates undergo a liquid-liquid extraction with a solvent like dichloromethane (B109758) to remove any unreacted 2,3,5,6-tetramethylpyrazine. researchgate.net The crucial step in isolating the dicarboxylic acid is the acidification of the aqueous layer. The pH is carefully adjusted to 2.0 using hydrochloric acid, which causes the desired product to precipitate out of the solution. researchgate.net After holding the mixture at a low temperature (e.g., -20 °C) to maximize precipitation, the crude product is collected by filtration. researchgate.net
For final purification to research grade, the crude solid is subjected to recrystallization. The precipitate is washed with ethanol and then recrystallized from 20% hydrochloric acid to yield the pure this compound. researchgate.net This final step is critical for removing any remaining impurities and obtaining a product suitable for detailed structural analysis and further research. researchgate.net
Table 2: Summary of Purification Steps
| Step | Procedure | Purpose |
|---|---|---|
| 1. Solvent Removal | Rotary evaporation | Remove ethanol from the reaction mixture. |
| 2. Filtration | Filter the aqueous mixture | Remove solid byproducts (e.g., Ag₂O, Ag). |
| 3. Extraction | Extract aqueous filtrate with Dichloromethane | Remove unreacted starting material. |
| 4. Precipitation | Adjust pH to 2.0 with HCl and cool to -20 °C | Isolate the crude product from the solution. |
| 5. Washing | Wash the filtered precipitate with ethanol | Remove residual soluble impurities. |
| 6. Recrystallization | Recrystallize the solid from 20% HCl | Obtain the final, high-purity product. |
Advanced Structural Elucidation and Crystallography of 3,6 Dimethylpyrazine 2,5 Dicarboxylic Acid
Single-Crystal X-ray Diffraction Analysis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Hydrate (B1144303)
The definitive molecular structure of this compound in its hydrated form has been determined through single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure is that of a hydrate, incorporating water molecules into the lattice.
The crystallographic data, collected at a temperature of 153(2) K, provided precise unit cell dimensions. researchgate.net These parameters are crucial for defining the repeating unit of the crystal lattice. The asymmetric unit of the crystal contains the this compound molecule and a water molecule. The deposition of these crystallographic findings in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 706305 makes the detailed structural data accessible for further scientific research. researchgate.net
Table 1: Crystallographic Data for this compound Hydrate
| Parameter | Value |
| Chemical Formula | C₈H₈N₂O₄·H₂O |
| Formula Weight | 214.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.559(3) |
| b (Å) | 10.957(5) |
| c (Å) | 8.429(6) |
| β (°) | 109.18(4) |
| Volume (ų) | 484.5(5) |
| Z | 2 |
| Temperature (K) | 153(2) |
| CCDC Deposition Number | 706305 |
Data sourced from CrystEngComm, 2009, 11, 650-653. researchgate.net
Investigation of Molecular Conformation and Planarity in Crystalline Forms
The conformation of the this compound molecule within the crystal lattice reveals important details about its steric and electronic properties. The central pyrazine (B50134) ring is inherently aromatic and thus tends towards planarity. The two carboxylic acid groups and the two methyl groups are substituted at the 2,5- and 3,6- positions, respectively.
In the crystalline hydrate, the molecule is located around an inversion center. researchgate.net This crystallographic symmetry imposes a centrosymmetric conformation on the molecule in the solid state. The planarity of the pyrazine ring is a key feature, with the substituent groups (carboxyl and methyl) extending from it. The orientation of the carboxylic acid groups relative to the pyrazine ring is of particular interest. In many pyrazine carboxylic acids, the degree of twisting of the carboxyl groups relative to the ring can vary depending on the substitution pattern and the intermolecular interactions, particularly hydrogen bonding. For instance, in a derivative, dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate, the molecule also possesses Ci symmetry with the two halves related by an inversion center.
Analysis of Intermolecular Packing within the Crystal Lattice
The crystal structure of this compound hydrate is characterized by a unique and intricate three-dimensional network of hydrogen bonds. researchgate.netresearchgate.net These interactions are fundamental to the stability of the crystal lattice and dictate the molecular packing. The water molecules play a crucial role, acting as a "cement" that links the acid molecules. researchgate.net
A distinctive feature of the packing is the formation of an infinite three-dimensional lattice held together by hydrogen bonds involving both the carboxylic acid groups and the water molecules. researchgate.netresearchgate.net The water molecules are key in bridging the dicarboxylic acid molecules, preventing them from forming the more common direct acid-acid hydrogen-bonded dimers. researchgate.net Instead, the water molecules participate in hydrogen bonding with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid moieties, as well as with the nitrogen atoms of the pyrazine ring. This creates a robust and complex supramolecular architecture. The packing results in a lamellar pattern, where layers of the organic molecules are held together by the network of water-mediated hydrogen bonds. researchgate.net
Crystallographic Databases and Comparative Structural Studies
The Cambridge Structural Database (CSD) is an essential repository for small-molecule organic and metal-organic crystal structures and serves as a powerful tool for comparative structural analysis. The crystallographic data for this compound hydrate is accessible via the CSD with the reference code CCDC 706305. researchgate.net
A comparative study with other pyrazine dicarboxylic acids reveals interesting structural trends. For example, the parent pyrazine-2,5-dicarboxylic acid dihydrate also forms a layered structure held together by hydrogen bonds. In contrast, derivatives such as N,N'-disubstituted pyrazine-2,5-dicarboxamides exhibit different packing motifs, often forming layers or sheets linked by N-H···N or N-H···O hydrogen bonds, depending on the nature of the substituent. In the case of 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the molecules are linked by N—H⋯N hydrogen bonds into layers, which are further connected by C—H⋯O interactions to form a three-dimensional structure. The planarity can also be affected; for instance, N,N′-diphenylpyrazine-2,5-dicarboxamide is reported to have an almost planar conformation. These comparisons highlight how changes in substitution on the pyrazine core and derivatization of the carboxylic acid groups can significantly influence the resulting supramolecular architecture and crystal packing.
Supramolecular Chemistry and Crystal Engineering with 3,6 Dimethylpyrazine 2,5 Dicarboxylic Acid
Elucidation of Hydrogen Bonding Networks
Hydrogen bonds are the primary interactions driving the self-assembly of 3,6-dimethylpyrazine-2,5-dicarboxylic acid into higher-order structures. The presence of both strong hydrogen bond donors (the carboxylic acid -OH groups) and acceptors (the pyrazine (B50134) nitrogen atoms and carbonyl oxygen atoms) allows for the formation of robust and predictable networks.
The most significant hydrogen bonding motifs in structures involving pyrazine carboxylic acids are the O-H⋯N and N-H⋯O interactions. In the crystal structure of this compound hydrate (B1144303), the carboxylic acid groups and pyrazine nitrogen atoms are key participants in the supramolecular assembly. researchgate.net The hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to the nitrogen atom of the pyrazine ring, forming a strong O-H⋯N bond. researchgate.netnih.gov This interaction is a common and reliable feature in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.com
In derivatives such as 3,6-dimethyl-N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the amide N-H group acts as a donor, forming N-H⋯N hydrogen bonds with pyridine (B92270) nitrogen atoms, which in turn creates layers within the crystal structure. nih.govnih.gov These interactions demonstrate the versatility of the pyrazine dicarboxylic acid framework in creating varied, yet predictable, hydrogen-bonded assemblies.
Table 1: Examples of Hydrogen Bond Geometries in Pyrazine-2,5-dicarboxamide Derivatives
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-H···N | 0.93 (2) | 2.50 (2) | 3.2420 (19) | 137.5 (16) | nih.govresearchgate.net |
| C-H···O | 0.95 | 2.33 | 3.2411 (18) | 160 | nih.govresearchgate.net |
Note: Data is for a related dicarboxamide derivative, illustrating typical interaction geometries.
Water molecules can play a crucial and active role in the formation of supramolecular architectures, often acting as "molecular glue" by bridging different functional groups. In the case of this compound, its hydrate's crystal structure is composed of an intricate lattice of hydrogen-bonded acid and water molecules. researchgate.netrsc.org
These water molecules are not passive guests in the crystal lattice; instead, they are integral to its formation and stability. They can accept hydrogen bonds from the carboxylic acid -OH groups and donate hydrogen bonds to the carbonyl oxygen atoms or pyrazine nitrogen atoms. This bridging capability allows for the connection of molecular components that might otherwise not interact directly, leading to the formation of complex, higher-dimensional networks. mdpi.com The presence of water molecules can thus fundamentally alter the resulting supramolecular assembly compared to the anhydrous form of the compound. mdpi.com
While weaker than conventional O-H⋯N or N-H⋯O bonds, C-H⋯O interactions are recognized as significant directional forces in crystal engineering, contributing to the stability and specificity of molecular packing. In derivatives of this compound, such as dicarboxamides and esters, these interactions are frequently observed. nih.govnih.govresearchgate.net For instance, C-H groups from the pyrazine or methyl substituents can interact with the carbonyl oxygen atoms of the carboxylic acid groups to link hydrogen-bonded layers into a final three-dimensional structure. nih.govnih.gov In the crystal structure of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate, C-H···π interactions also contribute to the molecular assembly. researchgate.net
In coordination polymers formed from related linkers, weaker C-H···X (where X is a halogen) hydrogen bonds have also been noted, further expanding the range of non-covalent interactions that can be utilized in designing crystal structures. preprints.org
Formation of Infinite Three-Dimensional Supramolecular Lattices
A primary goal of crystal engineering is the construction of infinite, ordered networks. The molecular structure of this compound is exceptionally well-suited for this purpose. The combination of strong, directional hydrogen bonds and the rigid pyrazine scaffold facilitates the creation of extended supramolecular lattices.
The crystal structure of its hydrate is a prime example, consisting of a unique, infinite three-dimensional lattice. researchgate.netrsc.org This network is built from the acid and water molecules linked by a comprehensive system of hydrogen bonds. researchgate.net Similarly, its dicarboxamide derivatives also form three-dimensional supramolecular structures through a combination of N-H⋯N and C-H⋯O hydrogen bonds, demonstrating the robustness of this framework in generating extended networks. nih.govnih.gov The formation of these 3D lattices underscores the molecule's utility in creating highly organized solid-state materials.
Design of Supramolecular Synthons for Directed Assembly
A supramolecular synthon is a structural unit within a molecule that can be reliably formed by known and predictable intermolecular interactions. The design and use of these synthons are central to the practice of crystal engineering. This compound is an excellent example of a multifunctional supramolecular synthon.
The key to its utility lies in the predictable O-H⋯N hydrogen bond that forms between its carboxylic acid group and the pyrazine nitrogen. This interaction is highly directional and strong, allowing for the programmed assembly of molecules. By combining this primary interaction with other, weaker interactions, chemists can guide the formation of specific supramolecular architectures, from simple dimers to complex 3D networks. The pyrazole (B372694) ring, a related heterocyclic system, is also noted for its versatility as a supramolecular synthon, capable of forming dimers, trimers, and polymeric structures through hydrogen bonding. mdpi.com The pyrazine dicarboxylic acid framework offers similar, if not greater, potential for directed assembly due to its two carboxylic acid groups providing multiple points of connection.
Exploration of π-π Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, other non-covalent interactions play a vital role in the solid-state packing of aromatic molecules like this compound. The electron-deficient nature of the pyrazine ring makes it susceptible to π-π stacking interactions, which are crucial for stabilizing crystal structures. nih.govnih.gov
Table 2: Summary of Non-Covalent Interactions involving the this compound Framework
| Interaction Type | Description | Role in Assembly |
| O-H⋯N | Strong hydrogen bond between carboxylic acid and pyrazine nitrogen. | Primary driver for network formation. researchgate.net |
| N-H⋯O/N | Hydrogen bonds in amide derivatives. | Forms layers and extended chains. nih.govnih.gov |
| C-H⋯O | Weak hydrogen bond between C-H groups and oxygen atoms. | Links primary networks into 3D structures. nih.govnih.gov |
| π-π Stacking | Interaction between aromatic pyrazine/pyridine rings. | Stabilizes packing of molecular layers. nih.govresearchgate.net |
| C=O···π | Interaction between carbonyl oxygen and an aromatic ring. | Assembles molecules into chains. researchgate.net |
Crystal Engineering Strategies Utilizing this compound
The molecular structure of this compound offers a versatile platform for crystal engineering, enabling the construction of diverse supramolecular architectures. The presence of two carboxylic acid groups and two nitrogen atoms within the pyrazine ring allows for a variety of directional and predictable intermolecular interactions, primarily through hydrogen bonding and coordination with metal centers.
A key strategy in the crystal engineering of this compound involves the exploitation of hydrogen bonding to form robust networks. In its hydrated form, this compound crystallizes to form a unique, infinite three-dimensional lattice where both the acid and water molecules are interconnected through a complex hydrogen-bonding scheme. rsc.org This self-assembly process highlights the inherent ability of the molecule to form well-defined supramolecular structures.
The crystal structure of this compound hydrate has been determined to be monoclinic with the space group P21/c. rsc.org The fundamental building block of the supramolecular assembly involves hydrogen bonding between the carboxylic acid groups and the pyrazine nitrogen atoms, as well as interactions with water molecules. These interactions create a stable, three-dimensional network.
Detailed crystallographic data for this compound hydrate is presented in the table below.
| Crystal Data | |
| Formula | C8H8N2O4·H2O |
| Molecular Weight | 214.18 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.324(2) |
| b (Å) | 6.4520(10) |
| c (Å) | 13.921(3) |
| β (°) | 109.131(4) |
| Volume (ų) | 876.1(3) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Hydrogen Bond Geometry (Å, °) | |
| D-H···A | d(D-H) |
| O(1)-H(1)···N(2)#1 | 0.84 |
| O(3)-H(3)···O(5) | 0.84 |
| O(5)-H(5A)···O(4)#2 | 0.85 |
| O(5)-H(5B)···O(2)#3 | 0.85 |
| Symmetry transformations used to generate equivalent atoms: #1 x,-y+3/2,z-1/2 #2 -x+1,-y+1,-z+1 #3 -x+1,y+1/2,-z+1/2 |
While the self-assembly of this compound hydrate provides a foundational example of its crystal engineering potential, the application of this compound as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs) remains an area with limited exploration in published research. The structural motifs observed in the hydrated crystal, particularly the robust hydrogen-bonded synthons, suggest that it is a promising candidate for creating more complex, multi-component crystalline materials. The strategic combination of its hydrogen-bonding capabilities with the coordination potential of its carboxylate groups could lead to the design of novel functional materials.
Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 3,6 Dimethylpyrazine 2,5 Dicarboxylic Acid
3,6-Dimethylpyrazine-2,5-dicarboxylic Acid as a Versatile Ligand for Metal Ions
This compound, a derivative of pyrazine-2,5-dicarboxylic acid, serves as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its utility in supramolecular chemistry stems from the presence of multiple coordination sites: two nitrogen atoms within the pyrazine (B50134) ring and four oxygen atoms distributed between the two carboxylate groups. This arrangement allows for a variety of bonding interactions with metal ions, leading to the formation of diverse and complex architectures.
The synthesis of this compound hydrate (B1144303) can be achieved through the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide in the presence of silver nitrate (B79036), a method that produces the compound in high yields. researchgate.net The crystal structure of the hydrated form reveals an intricate three-dimensional lattice held together by hydrogen bonds between the acid and water molecules. researchgate.net
Ligand Design Principles and Coordination Motifs
The design of ligands for the construction of coordination polymers and MOFs is crucial in dictating the final topology and properties of the material. This compound is an attractive ligand due to its rigidity and the specific geometry of its donor atoms. The pyrazine ring provides a linear or angular scaffold, depending on the coordination of the nitrogen atoms, while the carboxylate groups offer versatile binding modes.
The interplay of these features allows for the formation of various coordination motifs. The ligand can act as a bridge between metal centers, leading to the formation of extended networks. The presence of methyl groups at the 3 and 6 positions introduces steric hindrance that can influence the coordination geometry and the packing of the resulting structures, potentially leading to the formation of porous frameworks.
Chelation Modes and Metal-Ligand Bonding Configurations
The dianion of this compound can coordinate to metal ions in several ways. The carboxylate groups can bind in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the pyrazine ring can also coordinate to metal centers, further increasing the connectivity of the network. This versatility in chelation allows for the construction of one-, two-, and three-dimensional structures. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (size, charge, and coordination preference), the reaction conditions (solvent, temperature, and pH), and the presence of any ancillary ligands.
Synthesis and Structural Characterization of Coordination Polymers
While specific examples of coordination polymers based solely on this compound are not extensively detailed in the provided search results, the general principles of their formation can be inferred from related pyrazine-dicarboxylate systems.
One-Dimensional Coordination Chains
One-dimensional coordination polymers, or chains, can be formed when the 3,6-dimethylpyrazine-2,5-dicarboxylate ligand bridges metal ions in a linear fashion. This can occur, for example, through the coordination of the carboxylate groups at opposite ends of the molecule to different metal centers, or through a combination of carboxylate and pyrazine nitrogen coordination. The resulting chains can be linear, zigzag, or helical, depending on the coordination preferences of the metal ion and the flexibility of the ligand.
Two-Dimensional and Three-Dimensional Coordination Networks
Three-dimensional (3D) coordination networks are formed when the ligand connects metal centers in a way that extends the structure in all three spatial dimensions. This typically requires the ligand to adopt a more complex coordination mode, involving both the carboxylate and pyrazine functionalities to bridge multiple metal ions. The resulting 3D frameworks can exhibit a wide range of topologies and are often porous, making them of interest for applications in gas storage and separation.
Development of Metal-Organic Frameworks (MOFs) using this compound as a Linker
Metal-organic frameworks are a subclass of coordination polymers that are characterized by their crystalline, porous structures. The use of this compound as an organic linker in the synthesis of MOFs is a promising area of research. researchgate.net The rigidity of the pyrazine core and the divergent nature of the carboxylate groups make it an excellent candidate for the construction of robust and porous frameworks.
The methyl groups on the pyrazine ring can play a significant role in the formation of MOFs. They can influence the porosity of the material by affecting the packing of the framework and can also be functionalized to introduce specific properties into the MOF. While the provided search results indicate that this compound is utilized as a ligand for synthesizing MOF materials, specific structural details and research findings on MOFs constructed from this particular linker are limited in the available information. researchgate.net
Research on this compound in Coordination Chemistry Remains Limited
An extensive review of scientific literature reveals a significant gap in the research concerning the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination compounds. Despite the broad interest in pyrazine-based ligands for creating novel porous materials, the specific application of this methylated derivative appears to be an underexplored area of materials science.
While studies on the parent compound, pyrazine-2,5-dicarboxylic acid, have demonstrated its utility in forming diverse and functional MOF architectures, publicly accessible research detailing the design, synthesis, and properties of frameworks incorporating this compound is not available. The existing literature primarily focuses on the synthesis and crystal structure of the ligand itself, rather than its application in coordination chemistry. For instance, research has detailed an efficient synthetic route to produce this compound hydrate and has characterized its unique three-dimensional lattice formed by hydrogen bonds between the acid and water molecules. researchgate.net
However, information regarding the subsequent use of this compound to construct MOFs is absent. Consequently, a detailed analysis of the following key areas, as they pertain specifically to this compound, cannot be provided based on current scientific publications:
Advanced Materials Applications and Directed Research Trajectories
Role as a Building Block in Complex Organic Synthesis
As a symmetrically substituted heterocyclic compound, 3,6-dimethylpyrazine-2,5-dicarboxylic acid serves as a valuable and rigid building block for constructing more complex molecules. Its dicarboxylic acid functionality allows for a range of chemical transformations, making it a versatile precursor in multi-step syntheses. An efficient synthetic route to produce this compound in high yields (84%) involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine (B50134) using selenium dioxide. researchgate.net
Precursor for Pyrazine Derivatives with Specific Architectures
The two carboxylic acid groups on the pyrazine ring are key to its function as a precursor, allowing for the creation of various derivatives such as esters and amides. For instance, the dicarboxylic acid can be readily converted to its dimethyl ester, dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate. nih.gov This ester derivative is a crucial intermediate for synthesizing more elaborate structures. nih.gov
In a notable example, dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has been used to prepare N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide. nih.gov This was achieved by refluxing the dimethyl ester with an excess of 2-(aminomethyl)pyridine in methanol (B129727), resulting in a dicarboxamide with a specific, extended molecular conformation. nih.gov Such derivatives are of interest in supramolecular chemistry and for their potential as ligands. The synthesis of these specifically designed architectures highlights the utility of the parent dicarboxylic acid as a foundational component. nih.gov Furthermore, the title compound has been identified as a key component in the development of new families of complex heterocyclic structures, such as trans-DOTTADs. researchgate.net
| Derivative Name | Precursor | Synthetic Application | Reference |
|---|---|---|---|
| This compound hydrate (B1144303) | 2,3,5,6-Tetramethyl pyrazine | Primary synthesis of the title compound. | researchgate.net |
| Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | This compound | Intermediate for amide synthesis. | nih.gov |
| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | Creation of complex ligands with specific 3D structures. | nih.gov |
Synthesis of Conjugated Oligomers and Polymers
The pyrazine ring is an aromatic, electron-deficient heterocycle. This inherent electronic property makes it an attractive component for conjugated materials, which have applications in electronics and photonics. Incorporating such electron-deficient units into a polymer backbone is a common strategy for tuning the material's electronic characteristics, such as its electron affinity and charge transport properties.
While the synthesis of conjugated polymers specifically from this compound is an emerging area of research, its structure is well-suited for this purpose. The dicarboxylic acid functionality allows it to be used as a monomer in polycondensation reactions with various co-monomers (e.g., diamines or diols) to form a conjugated polymer chain. The directed research trajectory in this area focuses on creating novel polymers where the pyrazine unit can influence the optoelectronic properties of the final material.
Exploration in Advanced Materials Development
The rigid structure and difunctional nature of this compound make it a candidate for the development of advanced materials, including high-performance polymers and self-assembling systems.
Research into Polymeric Materials with Unique Properties
Research into pyrazine-containing polyesters has demonstrated the potential for creating high-performance, biobased materials. acs.org A study on polyesters synthesized from a related monomer, dimethylpyrazine dipropionic acid, provides a strong proof-of-concept. acs.org These polyesters were synthesized via a two-step melt transesterification–polycondensation procedure, yielding materials with high molecular weights (12,300 to 47,500 g/mol ) and good dispersities (1.9 to 2.3). acs.org
The resulting polymers exhibited a range of properties from amorphous to semi-crystalline, depending on the diol used in the synthesis. acs.org The thermal properties were found to be significantly influenced by the pyrazine core. acs.orgresearchgate.net This research indicates that dicarboxylic acids based on a pyrazine core are viable monomers for producing polymeric materials with unique and tunable properties.
Another significant area of research is the use of such dicarboxylic acids as organic linkers for the construction of metal-organic frameworks (MOFs). The rigid geometry and potential coordination sites (both the carboxylate oxygens and the pyrazine nitrogens) make this compound an excellent candidate for building porous, crystalline MOF structures with applications in gas storage and catalysis.
| Property | Value Range | Synthesis Method | Reference |
|---|---|---|---|
| Molecular Weight (Mn) | 12,300 - 47,500 g/mol | Two-step melt transesterification–polycondensation | acs.org |
| Dispersity (Đ) | 1.9 - 2.3 | ||
| Material Characteristic | Amorphous or Semi-crystalline |
Investigation of Hydrogel Formation in Research Settings
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. Their formation often relies on cross-linking, which can be covalent or based on non-covalent supramolecular interactions like hydrogen bonding. The molecular structure of this compound makes it a compelling candidate for forming supramolecular hydrogels.
While specific studies on hydrogel formation using this compound are a forward-looking research goal, the fundamental basis for this potential has been established. The crystal structure of this compound hydrate reveals a unique and infinite three-dimensional lattice held together by a network of hydrogen bonds between the acid and water molecules. researchgate.net This demonstrated ability to self-assemble into an extensive 3D network through specific and directional hydrogen bonding is a key requirement for a low-molecular-weight gelator. Future research is directed at exploring how to control this self-assembly process in solution to form functional hydrogel materials.
Computational Chemistry and Theoretical Studies on this compound
Theoretical and computational studies provide deep insight into the molecular properties that govern the behavior of this compound. The primary source of theoretical understanding currently comes from the analysis of its experimentally determined crystal structure. researchgate.net
The crystallographic data for the hydrate form of the compound provides precise measurements of bond lengths, angles, and the spatial arrangement of the molecules. researchgate.net This information is foundational for understanding its reactivity and, crucially, its intermolecular interactions. The analysis of the crystal packing reveals a complex three-dimensional lattice stabilized by hydrogen bonds, demonstrating the molecule's capacity for self-recognition and self-assembly. researchgate.net
Although dedicated computational studies on this specific molecule are still a developing field, Density Functional Theory (DFT) has been used to investigate related pyridine (B92270) dicarboxylic acids. electrochemsci.org Such studies calculate quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gaps, and molecular electrostatic potentials. electrochemsci.org Applying similar DFT methods to this compound would allow for the prediction of its electronic properties, reactivity, and potential performance in applications like corrosion inhibition or organic electronics. This represents a clear trajectory for future research to build a more complete theoretical model of this versatile compound.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₂N₂O₅ | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Key Feature | Infinite 3D lattice of hydrogen-bonded acid and water molecules. |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecular systems. For this compound, DFT calculations provide valuable insights into its electronic structure, which is fundamental to understanding its reactivity, spectroscopic behavior, and potential for application in electronic materials.
DFT studies on pyrazine derivatives have shown a good correlation between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap with the compound's reactivity and stability. science.gov The electronic absorption spectra of pyrazine derivatives can be predicted using DFT, revealing good transparency in the blue light band for some derivatives. science.gov
Key electronic properties of pyrazine derivatives investigated using DFT include:
Molecular Orbital Analysis: The energies of the HOMO and LUMO are crucial in determining the molecule's electron-donating and accepting abilities, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Electronic Absorption Spectra: Time-dependent DFT (TDDFT) calculations can predict the electronic absorption spectra, providing information on the electronic transitions within the molecule. nih.gov For related porphyrazine complexes, TDDFT calculations have indicated strong bathochromic shifts in the Q-band upon ligand modification. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. For instance, in metal complexes of porphyrazine, NBO analysis has been used to characterize the nature of metal-nitrogen bonds. nih.govresearchgate.net
While specific DFT data for this compound is not extensively available in the reviewed literature, the established methodologies for other pyrazine derivatives provide a robust framework for its computational analysis. Such calculations would elucidate the influence of the methyl and carboxylic acid functional groups on the electronic properties of the pyrazine core.
Molecular Dynamics Simulations for Supramolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations are instrumental in understanding its supramolecular interactions, which govern its crystal packing, solubility, and interactions with other molecules. nih.gov
The crystal structure of this compound hydrate reveals a unique infinite three-dimensional lattice formed by hydrogen-bonded acid and water molecules. rsc.orgresearchgate.net This intricate network of non-covalent interactions is a prime candidate for investigation using MD simulations.
Insights gained from MD simulations on related systems include:
Hydrogen Bonding Networks: MD simulations can model the formation and dynamics of hydrogen bonds between the carboxylic acid groups, the pyrazine nitrogen atoms, and solvent molecules. dovepress.com This is crucial for understanding the stability and structure of the crystal lattice. rsc.org
Crystal Packing and Polymorphism: By simulating the interactions between multiple molecules, MD can provide insights into the preferred crystal packing arrangements and the potential for polymorphism. The crystal structure of derivatives of this compound has been shown to involve layers linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure. nih.gov
Solvation and Solubility: MD simulations can be used to calculate the free energy of solvation, providing a theoretical prediction of the compound's solubility in different solvents. nih.gov Pyrazine-2-carboxylic acid, a related compound, is soluble in water and polar organic solvents due to its ability to form hydrogen bonds. solubilityofthings.com
Ligand-Receptor Interactions: In the context of drug design, MD simulations can be used to study the binding of pyrazine derivatives to biological targets, providing information on the binding dynamics and stability of the complex. science.gov
MD simulations of this compound would allow for a dynamic visualization of its supramolecular assembly and provide a deeper understanding of the forces that govern its macroscopic properties.
Prediction of Reactivity and Ligand Binding Energetics
The prediction of chemical reactivity and ligand binding energetics is a critical aspect of rational molecular design, with applications ranging from catalysis to drug discovery. For this compound, computational methods can be employed to forecast its reactivity towards various chemical species and to quantify its binding affinity as a ligand.
The reactivity of pyrazine derivatives is influenced by the electronic properties of the pyrazine ring and its substituents. The carboxylic acid groups in this compound can act as both hydrogen bond donors and acceptors, while the nitrogen atoms in the pyrazine ring are potential coordination sites for metal ions.
Computational approaches to predict reactivity and binding energetics include:
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO energies and distributions can be used to predict the sites of electrophilic and nucleophilic attack. This information is valuable for understanding the compound's reactivity in organic synthesis.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be used to calculate the binding free energy of the compound with a receptor or metal ion. These calculations are essential for predicting the stability of coordination complexes and for virtual screening in drug discovery. dovepress.com
The ability of pyrazinecarboxylic acids to act as chelating and bridging ligands for metal ions is well-documented. chempap.org Computational studies can predict the preferred coordination modes and the energetics of complex formation, guiding the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The thermal stability of such polymers has been shown to be limited by the degradation temperature of the monomer. acs.org
Spectroscopic Characterization Methodologies for 3,6 Dimethylpyrazine 2,5 Dicarboxylic Acid and Its Complexes
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared spectroscopy is a fundamental tool for identifying the functional groups present in 3,6-Dimethylpyrazine-2,5-dicarboxylic acid. The analysis of its IR spectrum reveals characteristic vibrational frequencies corresponding to the carboxylic acid groups, the pyrazine (B50134) ring, and the methyl substituents.
The IR spectrum of this compound can be interpreted by assigning absorption bands to specific molecular vibrations. The carboxylic acid functional groups give rise to several distinct and strong absorptions. The carbonyl (C=O) stretching vibration is typically observed as a very strong band in the region of 1700-1725 cm⁻¹. The C-O stretching and O-H in-plane bending vibrations are often coupled and appear in the 1400-1300 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.
The pyrazine ring itself contributes to the spectrum with characteristic C=N and C=C stretching vibrations, which are typically found in the 1600-1450 cm⁻¹ range. The methyl groups (-CH₃) attached to the ring are identified by their symmetric and asymmetric C-H stretching vibrations, usually located just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹), and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Typical Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |
| C-H Stretch | Methyl (-CH₃) | 2950-2850 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | 1725-1700 | Strong |
| C=N, C=C Stretch | Pyrazine Ring | 1600-1450 | Medium-Variable |
| O-H Bend | Carboxylic Acid | 1440-1395 | Medium |
Note: The values presented are based on typical ranges for the respective functional groups and may vary based on the physical state of the sample and intermolecular interactions.
The crystal structure of this compound hydrate (B1144303) reveals an extensive three-dimensional network of hydrogen bonds involving the carboxylic acid groups, water molecules, and the nitrogen atoms of the pyrazine ring. These interactions produce distinct and readily identifiable signatures in the IR spectrum.
The most prominent evidence of strong hydrogen bonding is the appearance of a very broad and intense absorption band for the O-H stretching vibration of the carboxylic acid, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. This broadening is a classic indicator of the O-H group's involvement in a strong hydrogen-bonded network. Furthermore, the presence of strong hydrogen bonding can cause the C=O carbonyl stretching frequency to shift to a lower wavenumber (a "red shift") compared to a non-hydrogen-bonded carbonyl group. This is due to the weakening of the C=O double bond as electron density is pulled towards the hydrogen-bonded oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the chemical environment, connectivity, and symmetry of the molecule.
Due to the molecule's symmetrical structure, a simplified ¹H NMR spectrum is expected. The two methyl groups at positions 3 and 6 are chemically equivalent, as are the two carboxylic acid groups at positions 2 and 5. Consequently, the spectrum should display two primary signals.
The protons of the two methyl groups (-CH₃) would give rise to a single, sharp signal. Given their attachment to an aromatic ring, this peak is anticipated to appear in the downfield region for alkyl groups, typically around 2.5-2.8 ppm. The acidic protons of the two carboxylic acid groups (-COOH) would produce a second, characteristically broad singlet at a much further downfield position, generally above 10 ppm, due to their deshielded nature and involvement in hydrogen bonding and chemical exchange. The integration of these peaks would show a 3:1 ratio, corresponding to the six methyl protons and the two (or one, if rapidly exchanging) carboxylic acid protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| -CH₃ | Attached to pyrazine ring | ~2.7 | Singlet | 6H |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.
The symmetry of this compound also simplifies its ¹³C NMR spectrum. Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule.
Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons, appearing in the typical alkyl region around 20-25 ppm.
Carboxyl Carbons (-COOH): A signal for the two equivalent carboxylic acid carbons. These are significantly deshielded and appear far downfield, typically in the range of 165-175 ppm.
Ring Carbons (C2/C5): A signal for the two equivalent pyrazine ring carbons bonded to the carboxylic acid groups.
Ring Carbons (C3/C6): A signal for the two equivalent pyrazine ring carbons bonded to the methyl groups.
The carbons of the pyrazine ring are expected to resonate in the aromatic region, generally between 140 and 160 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ | Methyl carbon | ~22 |
| C2, C5 | Pyrazine ring carbon attached to -COOH | ~145-155 |
| C3, C6 | Pyrazine ring carbon attached to -CH₃ | ~145-155 |
Note: These are predicted values based on typical chemical shift ranges for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation behavior, which can provide further structural confirmation. The molecular formula C₈H₈N₂O₄ corresponds to a molecular weight of 196.16 g/mol .
In electrospray ionization (ESI) mass spectrometry, a soft ionization technique, the compound is typically observed as protonated or sodiated adducts. Studies on the hydrate form of the compound have identified the protonated molecule [M+H]⁺ at an m/z of 197.05, the sodium adduct [M+Na]⁺ at m/z 218.85, and the potassium adduct [M+K]⁺ at m/z 234.68. These findings confirm the molecular weight of the parent molecule as 196.
Under harsher ionization conditions, such as electron ionization (EI), the molecular ion ([M]⁺) would undergo fragmentation. The fragmentation pattern for aromatic dicarboxylic acids typically involves characteristic losses from the carboxyl groups. Common fragmentation pathways would include:
Loss of a hydroxyl radical (-OH): leading to an [M-17]⁺ ion.
Loss of water (-H₂O): leading to an [M-18]⁺ ion, particularly if an ortho-effect is possible, though less likely in this structure.
Loss of carbon monoxide (-CO): leading to an [M-28]⁺ ion after initial rearrangement.
Loss of a carboxyl radical (-COOH): resulting in a prominent [M-45]⁺ ion.
Sequential loss of both carboxyl groups: leading to further fragmentation.
The stability of the pyrazine ring would likely make fragments containing the intact ring relatively abundant.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated m/z | Notes |
|---|---|---|---|
| Molecular Ion | [C₈H₈N₂O₄]⁺ | 196.05 | Parent molecular ion |
| Protonated Molecule | [C₈H₈N₂O₄+H]⁺ | 197.05 | Observed in ESI-MS |
| Sodium Adduct | [C₈H₈N₂O₄+Na]⁺ | 219.03 | Observed in ESI-MS |
| Fragment Ion | [M-OH]⁺ | 179.04 | Loss of hydroxyl radical |
Integration of Experimental Spectroscopic Data with Computational Predictions
The comprehensive characterization of this compound and its complexes is significantly enhanced by the synergistic integration of experimental spectroscopic techniques with computational quantum chemical calculations. This combined approach provides a deeper understanding of the molecular structure, vibrational modes, and electronic properties that cannot be achieved by either method alone. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for predicting spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation and assignment of complex experimental spectra.
Computational methods, particularly DFT, are employed to calculate a variety of spectroscopic properties. For vibrational spectroscopy, theoretical frequencies and intensities for both infrared (IR) and Raman scattering are computed. These calculations are crucial for assigning the numerous vibrational modes of a polyatomic molecule like this compound. Each calculated vibrational frequency can be animated to visualize the atomic motions, allowing for a definitive assignment of experimental peaks to specific stretching, bending, or torsional modes. For instance, the characteristic C=O and C-O stretching vibrations of the carboxylic acid groups, the C-N stretching and ring vibrations of the pyrazine core, and the C-H vibrations of the methyl groups can be precisely assigned.
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is a valuable application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values serve as a powerful tool for the assignment of experimental NMR spectra, especially for complex molecules or when distinguishing between possible isomers or conformers.
In the realm of electronic spectroscopy, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. This information is invaluable for interpreting the experimental UV-Vis spectrum, allowing for the assignment of absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the pyrazine ring and carboxylic acid moieties.
A common practice in the integration of computational and experimental vibrational data is the use of scaling factors. It is well-established that theoretical harmonic vibrational frequencies calculated with DFT methods are often systematically higher than the experimental anharmonic frequencies. To correct for this discrepancy, which arises from the approximations inherent in the theoretical model and the neglect of anharmonicity, the calculated frequencies are often scaled by an empirical factor. This scaling procedure significantly improves the agreement between the theoretical and experimental spectra, facilitating more reliable vibrational assignments. For example, studies on related pyrazine carboxamide derivatives have successfully employed DFT (B3LYP functional) calculations to assign vibrational modes by comparing scaled theoretical frequencies with experimental FT-IR and FT-Raman data. nih.gov
The comparison between experimental data and computational predictions is often presented in detailed tables. These tables typically list the experimental frequency or chemical shift alongside the calculated value, the calculated intensity, and a detailed assignment of the spectroscopic feature. Such a direct comparison allows researchers to assess the quality of the theoretical model and to confidently interpret the experimental results. While specific comprehensive studies integrating experimental and computational spectroscopy for this compound are not widely available, the methodology is well-established for structurally similar compounds like other pyrazine derivatives. nih.govbendola.com
The following interactive table provides a representative example of how experimental and calculated vibrational spectroscopic data would be presented for this compound, based on typical findings for pyrazine-carboxylic acid derivatives.
Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for this compound
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3050 | ~3045 | O-H stretch (Carboxylic acid dimer) |
| ~2980 | ~2975 | C-H stretch (Methyl groups) |
| ~1710 | ~1705 | C=O stretch (Carboxylic acid) |
| ~1600 | ~1595 | C=N/C=C stretch (Pyrazine ring) |
| ~1450 | ~1445 | C-H bend (Methyl groups) |
| ~1300 | ~1295 | C-O stretch / O-H bend (Carboxylic acid) |
| ~1150 | ~1145 | Pyrazine ring breathing mode |
| ~850 | ~845 | C-H out-of-plane bend |
Note: The values in this table are illustrative and intended to represent the typical format and type of data presented in such comparative studies. The assignments are based on known vibrational modes for similar functional groups and molecular structures.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While an efficient synthetic route starting from 2,3,5,6-tetramethylpyrazine (B1682967) has been established, future research should focus on the development of a broader range of synthetic methodologies. lifechemicals.comrsc.org A key objective will be to enhance the sustainability of these processes by exploring greener solvents, reducing the number of synthetic steps, and utilizing more environmentally benign reagents. The regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate (B79036) has proven effective, yielding the desired product in high yields. lifechemicals.comrsc.orgresearchgate.net However, investigating alternative oxidizing agents that are less toxic and more readily available will be crucial for large-scale and environmentally responsible production.
Historical synthetic pathways, such as the one reported by Gastaldi et al. in 1928, involved extensive work to synthesize and isolate precursor molecules, making them less ideal for modern applications. researchgate.netrsc.org Another approach by Albertson et al. utilized the reduction of 2-hydroxyimino-3-oxobutyric acid, but the precursor's limited availability posed a significant challenge. researchgate.netrsc.org Iida et al. reported a multi-step route with readily available starting materials, but its lengthiness was a drawback. researchgate.netrsc.org These historical methods highlight the need for continued innovation in the synthesis of this valuable compound.
Future synthetic strategies could explore biocatalytic routes or flow chemistry approaches to improve efficiency, selectivity, and scalability. The development of a diverse portfolio of synthetic methods will not only make 3,6-Dimethylpyrazine-2,5-dicarboxylic acid more accessible to the wider scientific community but also enable the synthesis of a wider range of its derivatives.
Design of New Supramolecular Architectures with Tailored Functionalities
The inherent ability of this compound to form a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules provides a fascinating platform for the design of new supramolecular architectures. lifechemicals.comrsc.orgresearchgate.netrsc.org The crystal structure reveals a distinctive packing system and hydrogen-bonded motifs that are unusual for pyrazine-based complexes. researchgate.netrsc.org This self-assembly behavior is a critical starting point for engineering materials with specific functionalities.
Future research should focus on the strategic functionalization of the this compound core to introduce new recognition sites and control the assembly of supramolecular structures. By modifying the methyl groups or the pyrazine (B50134) ring, it may be possible to introduce functionalities that can direct the formation of specific architectures, such as porous frameworks for gas storage or separation, or materials with interesting optical or electronic properties.
The exploration of co-crystallization with other organic molecules could lead to the formation of binary component crystals with emergent properties. Understanding the interplay of different non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, will be key to designing and predicting the structures and properties of these new supramolecular materials.
Expansion of Coordination Chemistry to Diverse Metal Centers and Hybrid Materials
The dicarboxylic acid groups of this compound make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). While some work has been done on related pyrazine-dicarboxylic acids, a systematic exploration of the coordination chemistry of the 3,6-dimethyl derivative with a wide range of metal ions is a significant and promising area for future research.
Investigating the coordination of this ligand with various transition metals, lanthanides, and actinides could lead to the discovery of novel materials with unique magnetic, luminescent, or catalytic properties. The steric hindrance from the methyl groups could influence the coordination geometry and the resulting framework topology, potentially leading to new and unexpected structures.
Furthermore, the integration of this compound into hybrid organic-inorganic materials is a largely unexplored frontier. bldpharm.comsemanticscholar.org By combining this organic linker with inorganic components such as metal oxides or polyoxometalates, it may be possible to create multifunctional materials that synergistically combine the properties of both components. semanticscholar.orgnih.gov These hybrid materials could find applications in areas such as catalysis, sensing, and energy storage.
Advanced Computational Modeling for Predictive Materials Design
Advanced computational modeling techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, properties, and reactivity of this compound and its derivatives. nih.govasianresassoc.org Such studies can be used to predict the geometric and electronic properties of new supramolecular architectures and coordination polymers before their synthesis, thereby guiding experimental efforts and accelerating the discovery of new materials. nih.govresearchgate.net
Future computational work should focus on:
Predicting the geometry and stability of different supramolecular assemblies. This can help in understanding the factors that govern the self-assembly process and in designing strategies to control it.
Modeling the electronic properties of coordination polymers and MOFs. This can aid in the design of materials with specific electronic or optical properties, such as semiconductors or luminescent materials.
Simulating the adsorption of guest molecules within porous frameworks. This can be used to predict the performance of materials for applications such as gas storage and separation.
Investigating reaction mechanisms for the synthesis and functionalization of the molecule. This can help in optimizing reaction conditions and developing more efficient synthetic routes.
By combining computational modeling with experimental synthesis and characterization, a powerful feedback loop can be established for the rational design of new materials with desired properties.
Exploration of Advanced Applications beyond Current Research Scope
The unique structural and electronic properties of this compound and its derivatives suggest a wide range of potential applications that extend beyond the current research focus on crystal engineering. Pyrazine derivatives, in general, have shown promise in various fields, and these can serve as a guide for future investigations into the applications of this specific compound.
Potential advanced applications to be explored include:
Optoelectronic Materials: Functionalized pyrazines have been investigated for their use in organic solar cells, light-emitting diodes, and field-effect transistors due to their favorable charge transfer properties. rsc.orgrsc.org The electron-deficient nature of the pyrazine ring can be exploited in the design of new π-conjugated materials. rsc.org
Pharmaceuticals and Agrochemicals: The pyrazine core is a common scaffold in many biologically active compounds. lifechemicals.comnih.govscispace.com Derivatives of this compound could be synthesized and screened for their potential as new therapeutic agents or agrochemicals. nih.govrjptonline.org
Sensors: The ability of the pyrazine nitrogen atoms to interact with analytes makes pyrazine-based materials potential candidates for chemical sensors. MOFs constructed from this ligand could be designed to exhibit changes in their luminescent or electronic properties upon exposure to specific molecules.
Catalysis: MOFs with open metal sites or functionalized organic linkers can act as heterogeneous catalysts. Frameworks built from this compound could be explored for their catalytic activity in various organic transformations.
A multidisciplinary approach, combining synthetic chemistry, materials science, and biological testing, will be essential to fully explore and realize the potential of this compound in these and other advanced applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,6-dimethylpyrazine-2,5-dicarboxylic acid, and what methodological considerations are critical for reproducibility?
- Key Synthesis Methods :
- Oxidation of 2,5-dimethylpyrazine : Reacting 2,5-dimethylpyrazine with selenium dioxide (SeO₂) under controlled conditions yields pyrazine-2,5-dicarboxylic acid, which can be further functionalized .
- Esterification : The dicarboxylic acid is esterified using methanol and concentrated sulfuric acid (H₂SO₄) to form dimethyl esters. Refluxing until a clear solution forms ensures complete conversion, followed by crystallization at low temperatures (e.g., 268 K) for high purity .
- Critical Parameters :
| Step | Reagents/Conditions | Yield | Purity Control |
|---|---|---|---|
| Oxidation | SeO₂, 100–120°C | ~70% | Monitor reaction completion via TLC |
| Esterification | MeOH, H₂SO₄, reflux | 90% | Recrystallization in ice-cold MeOH |
- Reproducibility Tips : Strict anhydrous conditions and stoichiometric control of SeO₂ are essential to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazine ring vibrations (C-N stretch ~1550 cm⁻¹) .
- NMR : ¹H NMR resolves methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~8.0 ppm). ¹³C NMR confirms carboxylate carbons (δ ~165–170 ppm) .
- Crystallography :
- Single-crystal XRD : Determines molecular packing and hydrogen-bonding networks. Use SHELXL for refinement (e.g., R-factor < 5%) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O bonds in carboxylic dimers) .
Q. How can functionalization of this compound be optimized for introducing diverse substituents?
- Strategies :
- Amidation : React with alkyl/aryl amines in DMF using coupling agents (e.g., EDC/HOBt) .
- Coordination Chemistry : Use carboxylate groups to bind metal ions (e.g., Cu²⁺, Zn²⁺) for MOF synthesis .
- Optimization :
- Control pH during metal coordination to avoid precipitation.
- For amidation, microwave-assisted synthesis reduces reaction time .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding motifs for this compound derivatives?
- Approach :
- Compare XRD datasets across polymorphs using SHELX suite .
- Analyze Hirshfeld surfaces to distinguish between O–H···O (carboxylic) and C–H···π (aromatic) interactions .
Q. What role does this compound play in designing coordination polymers, and how does its structure influence material properties?
- Applications :
- MOFs : The rigid pyrazine core and carboxylate groups enable 2D/3D frameworks with high thermal stability (>300°C) .
- Catalysis : Mn/Zn coordination polymers show antiproliferative activity (IC₅₀ ~10 μM in cancer cells) .
- Structural Impact :
- Methyl groups enhance hydrophobicity, improving stability in aqueous media .
Q. Can computational methods predict the catalytic activity of metal complexes derived from this compound?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess metal-ligand bond strengths and electron distribution .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Validation : Compare computed redox potentials with experimental cyclic voltammetry data.
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
